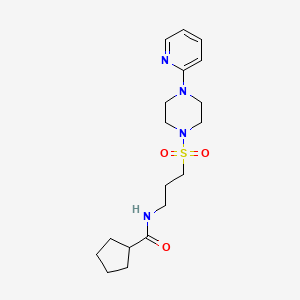![molecular formula C17H15ClN2O3S2 B2762905 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide CAS No. 923471-38-9](/img/structure/B2762905.png)
3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide is a synthetic organic compound that features a benzylsulfonyl group, a chlorobenzo[d]thiazolyl moiety, and a propanamide backbone
Mécanisme D'action
Target of Action
The primary targets of the compound “3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide” are currently unknown. The compound is structurally related to the thiazolo[5,4-d]thiazole fused (bi)heterocycle , which is known for its high oxidative stability and efficient intermolecular π–π overlap . .
Mode of Action
For instance, the electrochemical reduction of two chloro-substituted 4-(thiazol-2-ylazo) has been studied . In this case, the 1-chloro-4-(4-chlorothiazol-2-ylazo) forms both a stable radical anion and a dianion . This could suggest that “this compound” might also undergo similar electrochemical reactions, but this is purely speculative and needs further investigation.
Biochemical Pathways
The compound’s structure suggests it might interact with pathways involving electron transfer, given its potential for forming stable radical anions . .
Result of Action
Compounds with similar structures have shown promising results in the field of organic photovoltaics , suggesting potential applications in this area.
Action Environment
It’s known that solvent polarity can affect the excited state intramolecular proton transfer (esipt) reaction of similar compounds This suggests that the compound’s action might also be influenced by the polarity of its environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: The benzylsulfonyl group can be introduced via sulfonylation of benzyl chloride with a suitable sulfonating agent such as sodium sulfite under basic conditions.
Synthesis of the Benzo[d]thiazole Core: The 4-chlorobenzo[d]thiazole can be synthesized through a cyclization reaction involving 4-chloroaniline and carbon disulfide in the presence of a base, followed by oxidation.
Coupling Reaction: The final step involves coupling the benzylsulfonyl intermediate with the 4-chlorobenzo[d]thiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide: Similar structure but with a methyl group instead of a chlorine atom.
3-(Benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide: Similar structure but with a fluorine atom instead of a chlorine atom.
3-(Benzylsulfonyl)-N-(4-nitrobenzo[d]thiazol-2-yl)propanamide: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide can influence its electronic properties and reactivity, making it unique compared to its analogs. This uniqueness can be exploited in the design of new compounds with improved biological activity or material properties.
Propriétés
IUPAC Name |
3-benzylsulfonyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c18-13-7-4-8-14-16(13)20-17(24-14)19-15(21)9-10-25(22,23)11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMCWOIAMASZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
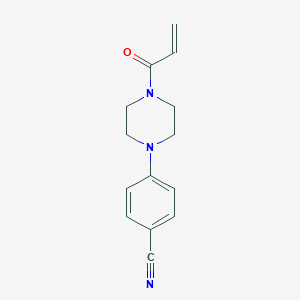
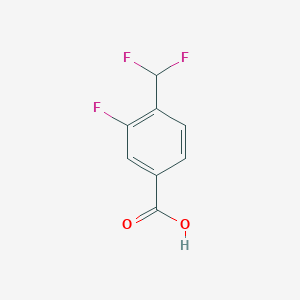
![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-4-nitro-1H-pyrazol-3-amine](/img/structure/B2762826.png)
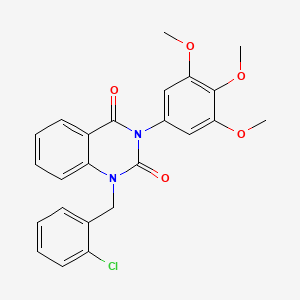
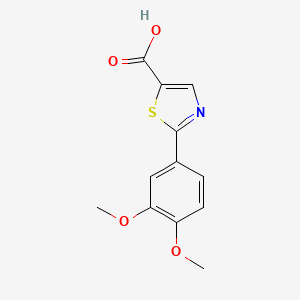
![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)
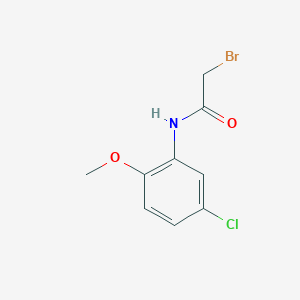
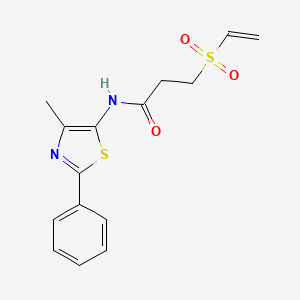
![2-[(5Z)-4-oxo-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762836.png)
![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)
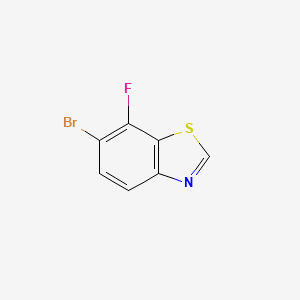
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2762842.png)
